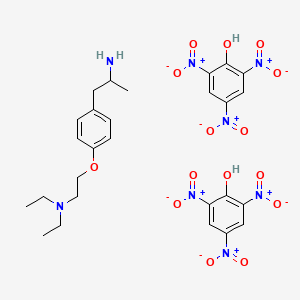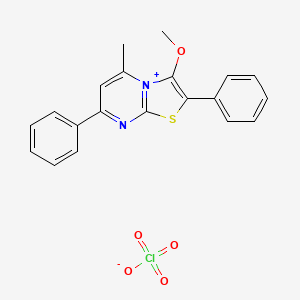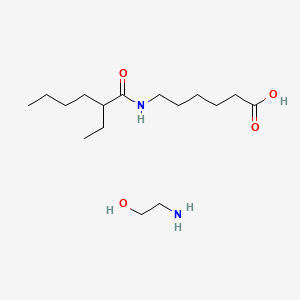
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid is a compound with the molecular formula C14H29NO3. It is known for its unique structure, which combines an amino alcohol and a fatty acid derivative. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid typically involves the reaction of 2-aminoethanol with 6-(2-ethylhexanoylamino)hexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The compound is purified through various techniques, including distillation, crystallization, and chromatography, to meet the required specifications for different applications.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and influencing various biochemical processes. Its effects are mediated through the alteration of cellular signaling pathways and the regulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol: A simpler compound with similar functional groups but lacking the fatty acid derivative.
6-(2-ethylhexanoylamino)hexanoic acid: Contains the fatty acid derivative but lacks the amino alcohol component.
Uniqueness
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid is unique due to its combination of an amino alcohol and a fatty acid derivative, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
75113-48-3 |
|---|---|
Molecular Formula |
C16H34N2O4 |
Molecular Weight |
318.45 g/mol |
IUPAC Name |
2-aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid |
InChI |
InChI=1S/C14H27NO3.C2H7NO/c1-3-5-9-12(4-2)14(18)15-11-8-6-7-10-13(16)17;3-1-2-4/h12H,3-11H2,1-2H3,(H,15,18)(H,16,17);4H,1-3H2 |
InChI Key |
XAVBWLUBRPYLNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NCCCCCC(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


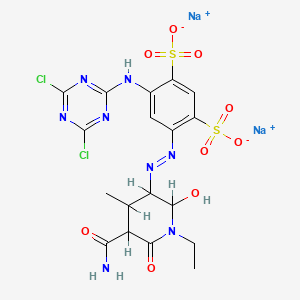

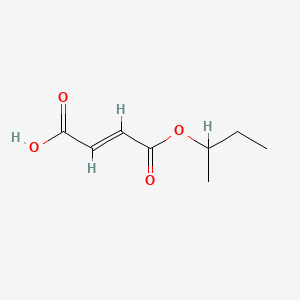


![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)



